molecular formula C10H18F3N B15217169 N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine

N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine

Cat. No.: B15217169
M. Wt: 209.25 g/mol
InChI Key: CBPBPLFMYGNUMC-UHFFFAOYSA-N
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Description

“N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” is an organic compound that features a cyclobutane ring substituted with a trifluoromethyl group and an amine group attached to a pentyl chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃).

    Attachment of the Pentyl Chain: This can be done through nucleophilic substitution reactions where a pentyl halide reacts with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the cyclobutane ring, leading to various reduced products.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution could result in various alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, “N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” can be used as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a drug candidate.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industry, such compounds might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of “N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing properties, while the cyclobutane ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    N-(Pentan-3-yl)-3-methylcyclobutan-1-amine: Similar structure but without the trifluoromethyl group.

    N-(Pentan-3-yl)-3-(trifluoromethyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of cyclobutane.

    N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

The presence of the trifluoromethyl group in “N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” imparts unique electronic properties, making it distinct from its analogs. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18F3N

Molecular Weight

209.25 g/mol

IUPAC Name

N-pentan-3-yl-3-(trifluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C10H18F3N/c1-3-8(4-2)14-9-5-7(6-9)10(11,12)13/h7-9,14H,3-6H2,1-2H3

InChI Key

CBPBPLFMYGNUMC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1CC(C1)C(F)(F)F

Origin of Product

United States

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